molecular formula C9H7BrFN3 B1311341 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole CAS No. 214540-43-9

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

Cat. No. B1311341
CAS RN: 214540-43-9
M. Wt: 256.07 g/mol
InChI Key: MUYAKFNLCJMPDH-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles . Triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles are known for their ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . They are also used as ligands for transition metals to create coordination complexes .

Scientific Research Applications

Antifungal Applications

1,2,4-Triazoles are well-known for their antifungal properties. Compounds like itraconazole and voriconazole are used in clinical therapy to treat fungal infections. “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” could potentially be explored for its efficacy against various fungal pathogens due to the structural similarity with these antifungal agents .

Antiviral Research

The triazole ring is a common feature in antiviral drugs such as ribavirin. Research into “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” may uncover new antiviral agents that can be used to combat viral infections .

Antimigraine Developments

Rizatriptan is an antimigraine medication that contains a triazole moiety. The unique structure of “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” might offer new pathways for developing treatments for migraine sufferers .

Anxiolytic and Antidepressant Potential

Compounds like alprazolam and trazodone feature a triazole component and are used as anxiolytics and antidepressants. The bromo and fluoro substitutions on “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” may contribute to novel central nervous system (CNS) drugs .

Antitumoral Activity

Letrozole and anastrozole are examples of antitumoral drugs incorporating a triazole ring. The specific substitutions on “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” could be key in designing new cancer therapies .

Organic Synthesis and Polymer Chemistry

Triazoles play a significant role in organic synthesis and polymer chemistry due to their stability and versatility. “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” could serve as a building block for synthesizing complex organic molecules or polymers with unique properties .

Supramolecular Chemistry

The triazole ring system is often used in supramolecular chemistry for creating novel structures with specific functions. The bromo and fluoro groups on “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” might enhance its ability to form supramolecular assemblies .

Fluorescent Imaging and Materials Science

Triazoles have applications in fluorescent imaging and materials science due to their chemical properties. The specific structure of “1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole” might be utilized in developing new materials or imaging agents that require fluorescence .

Safety and Hazards

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, in contact with skin, or inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

1-benzyl-3-bromo-5-fluoro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYAKFNLCJMPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447760
Record name 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole

CAS RN

214540-43-9
Record name 1-Benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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